2,5-Hexanedione-D10

Vue d'ensemble

Description

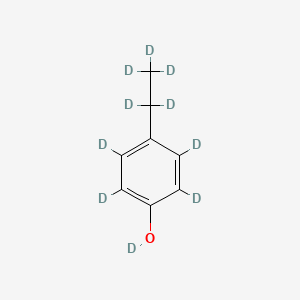

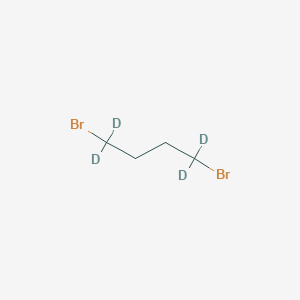

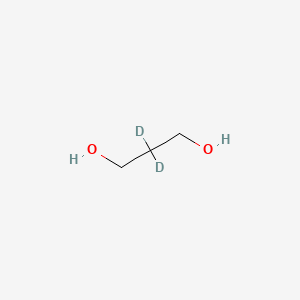

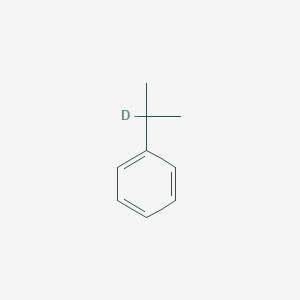

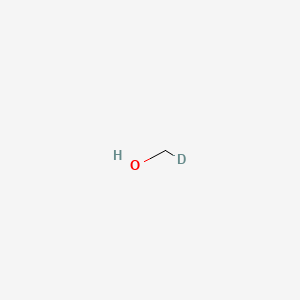

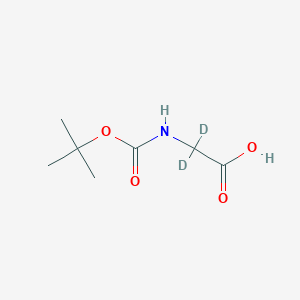

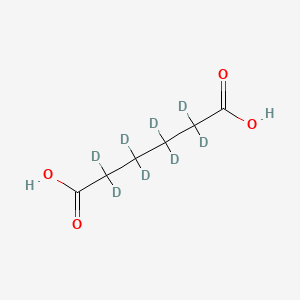

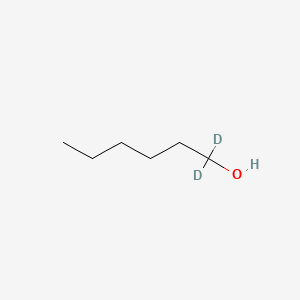

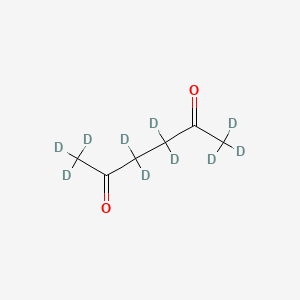

2,5-Hexanedione-D10 is the deuterium labelled form of 2,5-Hexanedione . It is a toxic metabolite of hexane and of 2-hexanone . It has a molecular formula of C6D10O2, an average mass of 124.204 Da, and a monoisotopic mass of 124.130844 Da .

Synthesis Analysis

The synthesis of 2,5-Hexanedione, the non-deuterium form of 2,5-Hexanedione-D10, has been studied extensively. A novel method involves the use of a Hilbert fractal photo microreactor (PMR) to investigate the photochemical synthesis of 2,5-Hexanedione through direct C–C coupling of acetone in a continuous-flow mode .Molecular Structure Analysis

The molecular structure of 2,5-Hexanedione-D10 is characterized by the presence of two carbonyl groups (C=O) at positions 2 and 5 of the hexane chain . The InChI string representation of the molecule isInChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 . Physical And Chemical Properties Analysis

2,5-Hexanedione-D10 has a density of 0.9±0.1 g/cm³, a boiling point of 188.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It has a molar refractivity of 29.9±0.3 cm³, and a molar volume of 121.8±3.0 cm³ .Applications De Recherche Scientifique

Veterinary Sciences

2,5-Hexanedione-D10 has been used in veterinary sciences to study its effects on ovarian granulosa cells in swine . The research aimed to investigate the effects of different concentrations of 2,5-Hexanedione-D10 on cell morphology and apoptosis in porcine ovarian granulosa cells . This research deepens our understanding of the toxicological effects of 2,5-Hexanedione-D10 on porcine ovarian granulosa cells, which is expected to help understand the toxic mechanism of 2,5-Hexanedione-D10 in the female animal reproductive system .

Neurotoxicity Studies

Exposure to 2,5-Hexanedione-D10, a metabolite of n-hexane, is a well-known cause of neurotoxicity, particularly in the peripheral nervous system . Few studies have focused on the neurotoxic effects of 2,5-Hexanedione-D10 on cognitive impairment . The research aimed to elucidate the neurotoxic effects of 2,5-Hexanedione-D10 on cognitive impairment in leptin-knockout mice .

Industrial Applications

2,5-Hexanedione-D10 is a common industrial organic solvent, which causes multiple organ damage owing to its metabolite . It’s used in various industrial applications such as shoe manufacturing, printing inks, paints, and varnishes .

Photochemical Synthesis

A novel Hilbert fractal photo microreactor was proposed to investigate the photochemical synthesis of 2,5-Hexanedione-D10 through direct C–C coupling of acetone in the continuous-flow mode .

Mécanisme D'action

Target of Action

2,5-Hexanedione-D10 is the deuterium labeled 2,5-Hexanedione . It’s primarily targeted at nerve tissues, where it induces apoptosis .

Mode of Action

The compound interacts with its targets by downregulating nerve growth factor (NGF) expression . This interaction leads to the inhibition of the phosphorylation of Akt and Bad, two key players in the PI3K/Akt pathway downstream of NGF .

Biochemical Pathways

The affected pathway is the PI3K/Akt signaling pathway . Downregulation of NGF expression by 2,5-Hexanedione-D10 leads to the repression of this pathway . This repression results in increased dimerization of Bad with Bcl-xL in the mitochondrial fraction, followed by the release of cytochrome c and activation of caspase-3 in the spinal cord of rats .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular effect of 2,5-Hexanedione-D10’s action is the downregulation of NGF expression . On a cellular level, this leads to apoptosis in nerve tissues .

Safety and Hazards

Orientations Futures

Research on 2,5-Hexanedione-D10 and its non-deuterium counterpart, 2,5-Hexanedione, continues to be an active area of study. Future research directions may include further elucidation of the mechanism of neurotoxicity, development of therapeutic interventions, and exploration of potential industrial applications .

Propriétés

IUPAC Name |

1,1,1,3,3,4,4,6,6,6-decadeuteriohexane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVAMHKKJGICOG-MWUKXHIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])C(=O)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Hexanedione-D10 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.